Triethyl silane

概要

説明

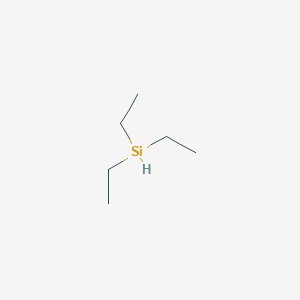

Triethylsilane is an organosilicon compound. It has a role as a reducing agent.

生物活性

Triethyl silane (TES) is an organosilicon compound known for its diverse applications in organic synthesis, particularly as a reducing agent. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies that highlight its utility in various biological contexts.

- Molecular Formula :

- Molecular Weight : 116.28 g/mol

- Physical State : Liquid at room temperature

- CAS Number : 617-86-7

This compound features a reactive Si-H bond, which is crucial for its role in reduction reactions. The compound is often utilized in the reduction of various functional groups, including nitriles, ketones, and esters, making it a versatile tool in synthetic organic chemistry .

This compound acts primarily through the transfer of hydride ions (). This capability allows it to reduce a variety of substrates:

- Reduction of Nitriles : this compound can convert nitrile groups into corresponding amines or aldehydes, demonstrating significant efficiency in organic synthesis .

- Deprotection Reactions : It is commonly used to remove protecting groups from amino acids and nucleotides, facilitating further chemical modifications .

- Hydrosilylation Reactions : TES can participate in hydrosilylation reactions where it adds across double bonds, leading to the formation of silanes with diverse functionalities .

1. Antibacterial Activity

Research indicates that this compound derivatives exhibit antibacterial properties. For instance, when combined with certain catalysts, TES has been shown to effectively reduce diazonium ions to hydrocarbons, which may contribute to its antibacterial effects by disrupting bacterial cellular processes .

2. Antimalarial and Antitrypanosomal Activity

In studies involving malformin C, a compound synthesized using TES as a reducing agent, notable antimalarial and antitrypanosomal activities were observed. The structural modifications facilitated by TES were essential for enhancing the biological efficacy of these compounds . The IC50 values for malformin C indicate significant potency against malaria and trypanosomiasis, suggesting that TES plays a critical role in developing effective therapeutic agents.

Case Studies

Research Findings

Recent studies have highlighted the efficiency of this compound in various organic transformations:

- Hydrosilylation Improvements : The regioselectivity and stereocontrol in hydrosilylation reactions have been significantly enhanced through the use of TES in combination with platinum catalysts .

- Environmental Considerations : The synthesis methods involving TES have been optimized to be more environmentally friendly compared to traditional methods that produce hazardous byproducts .

科学的研究の応用

Organic Synthesis

- Reducing Agent : Triethyl silane is frequently employed as a mild reducing agent for various functional groups, including aldehydes, ketones, and nitro compounds. Its reactivity allows for selective reductions in complex organic syntheses .

- Synthesis Intermediate : In pharmaceutical production, TES serves as an essential intermediate for constructing complex molecular structures. Its ability to interact with diverse functional groups enhances the efficiency and yield of multi-step synthesis processes .

Material Science

- Cross-Linking Agent : TES is used in the production of silicone rubbers and gels. It improves the hardness, strength, heat resistance, and chemical resistance of materials, making it suitable for applications in seals and medical devices .

- Coatings and Inks : As a dispersant and thickener in inks and coatings, this compound enhances fluidity and uniformity while providing protective layers .

Chemical Reactions

- Oxidation Processes : this compound can be oxidized to triethylsilanol using transition metal catalysts such as manganese chloride (MnCl2) or copper chloride (CuCl2). This reaction is significant for producing triethylsilanol with high yields under specific conditions .

- Hydrolysis : When in contact with water, TES hydrolyzes slowly to form triethylsilanol and hydrogen gas. This property is useful in various applications where controlled release of silanol is required .

Case Study 1: Reductive Transformations

In a study examining the use of TES for reductive transformations, researchers demonstrated its effectiveness in reducing ketones to alcohols under mild conditions. The reaction showed high selectivity and yield, highlighting TES's potential as a preferred reagent over traditional reducing agents like lithium aluminum hydride .

Case Study 2: Silicone Production

A comprehensive analysis of TES's role in silicone production revealed that incorporating this compound into silicone formulations significantly improved material properties. The resulting silicone products exhibited enhanced thermal stability and mechanical strength compared to those produced without TES .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Reducing agent | Selective reduction of functional groups |

| Material Science | Cross-linking agent | Improved hardness and heat resistance |

| Coatings & Inks | Dispersant/thickener | Enhanced fluidity and protective layers |

| Chemical Reactions | Oxidation to silanol | High yield with transition metal catalysts |

| Hydrolysis | Formation of triethylsilanol | Controlled release of silanol |

化学反応の分析

Reduction Reactions

Triethylsilane acts as a mild and selective reducing agent, particularly in the presence of catalysts or initiators:

Mechanism of Reduction

The Si–H bond donates hydrides to electrophilic centers. For example, in the reduction of carbonyl compounds:

-

Hydride Transfer : Et₃SiH transfers a hydride to the carbonyl carbon, forming a silyl ether intermediate.

-

Protonation : The intermediate is protonated to yield the alcohol.

This pathway is efficient for reducing aldehydes, ketones, and imines under mild conditions .

Radical-Mediated Reactions

The Et₃SiH/KOtBu system generates multiple reactive species, enabling radical chain processes:

Reactive Intermediates

-

Silyl Radicals (Et₃Si·) : Initiate radical cyclizations and H-atom transfers.

-

Silanate Anions (Et₃Si⁻) : Act as electron donors or hydride sources .

Cyclization Example

In a study of aryl alkyne cyclization, Et₃SiH/KOtBu achieved 72% yield of the cyclized product 24 , outperforming disilane alternatives :

| Entry | Conditions | Yield (%) |

|---|---|---|

| 1 | Et₃SiH + KOtBu | 72 |

| 2 | Me₃SiSiMe₃ + KOtBu | 19 |

Hydrosilylation Reactions

Triethylsilane adds across unsaturated bonds in the presence of transition-metal catalysts:

Alkyne Hydro-trifluoromethylation

A Ni-catalyzed system using Et₃SiH selectively produces Z-trifluoromethylated alkenes :

-

Selectivity : >20:1 Z/E ratio due to steric control.

Hydrogen Tunneling in Hydrolysis/Alcoholysis

A cationic iridium complex catalyzes Si–H bond cleavage in Et₃SiH with unprecedented kinetic isotope effects (KIE) :

| Reaction | KIE (Si–H/Si–D) |

|---|---|

| Hydrolysis | 346 ± 4 |

| Methanolysis | 28 ± 1 |

This KIE magnitude suggests quantum tunneling dominates at room temperature, a rare phenomenon in silicon chemistry .

Comparison with Other Hydrosilanes

Triethylsilane’s reactivity is benchmarked against tetramethyldisiloxane (TMDS) and diphenylsilane :

| Silane | Reduction of Amides (Yield %) | Reduction of Nitriles (Yield %) |

|---|---|---|

| Et₃SiH | 85–95 | 70–80 |

| TMDS | 65–98 | 50–60 |

Et₃SiH offers superior yields for amide reductions but requires careful handling due to flammability .

Catalytic Reductive Coupling

In Ni-catalyzed aldehyde-alkyne couplings, Et₃SiH serves as a stoichiometric reductant:

特性

IUPAC Name |

triethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Si/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRLNPVMDITEJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[SiH](CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor like garlic; [Merck Index] | |

| Record name | Silane, triethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

42.9 [mmHg] | |

| Record name | Triethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

617-86-7 | |

| Record name | Triethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, triethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。